molecular formula C19H22N4O5S B11634014 N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11634014
M. Wt: 418.5 g/mol
InChI Key: VSUGWKAUGOKQOF-UHFFFAOYSA-N
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Description

N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring, a sulfonyl group, and a nitrophenyl moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(3-nitrophenyl)methyl]piperazine.

    Sulfonylation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group, yielding 4-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}sulfonyl)benzene.

    Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form N-[4-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 4-({4-[(3-Aminophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperazine ring.

Scientific Research Applications

N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate the biological activity of piperazine derivatives.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in pain and inflammation pathways.

    Pathways Involved: It could modulate signaling pathways related to the inflammatory response, potentially inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide stands out due to its combination of a nitrophenyl group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H22N4O5S/c1-15(24)20-17-5-7-19(8-6-17)29(27,28)22-11-9-21(10-12-22)14-16-3-2-4-18(13-16)23(25)26/h2-8,13H,9-12,14H2,1H3,(H,20,24)

InChI Key

VSUGWKAUGOKQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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